![molecular formula C37H44N2O3 B13426689 tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)
tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The tert-butyl carbamate group is known for its stability and ease of removal under acidic conditions, making it a popular choice in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amine .
Industrial Production Methods: Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: TBHP, Cu(I) catalyst
Reduction: LiAlH4, NaBH4
Substitution: Trifluoroacetic acid (TFA), aqueous phosphoric acid
Major Products: The major products formed from these reactions include the corresponding amines, alcohols, and other functionalized derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate is used as a protecting group for amines. This allows for selective reactions on other functional groups without interference from the amine .
Biology and Medicine: This compound is also utilized in the synthesis of peptides and other biologically active molecules. The stability of the tert-butyl carbamate group under physiological conditions makes it suitable for use in drug development and other biomedical applications .
Industry: In industrial settings, tert-butyl carbamates are employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The use of flow microreactor systems in their production enhances efficiency and sustainability .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The stability of the tert-butyl carbamate group is attributed to the resonance stabilization of the resulting carbocation during cleavage .
Comparaison Avec Des Composés Similaires
- tert-butyl carbamate (C5H11NO2)
- tert-butyl (2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl carbamate (C23H32N2O3)
Uniqueness: tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of dibenzylamino and diphenylhexan groups. These structural features confer distinct reactivity and stability compared to other tert-butyl carbamates .
Propriétés
Formule moléculaire |
C37H44N2O3 |
|---|---|
Poids moléculaire |
564.8 g/mol |
Nom IUPAC |
tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H44N2O3/c1-37(2,3)42-36(41)38-33(24-29-16-8-4-9-17-29)26-35(40)34(25-30-18-10-5-11-19-30)39(27-31-20-12-6-13-21-31)28-32-22-14-7-15-23-32/h4-23,33-35,40H,24-28H2,1-3H3,(H,38,41)/t33-,34+,35+/m1/s1 |
Clé InChI |
FEAVBRDFTRUZPF-PLJDCMBSSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


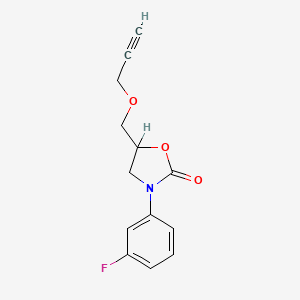
![(Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13426613.png)
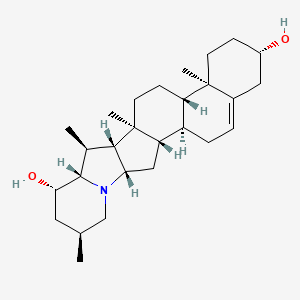
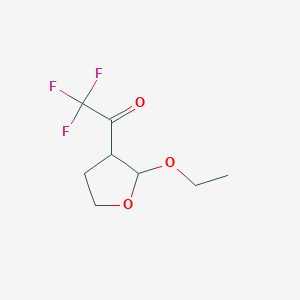
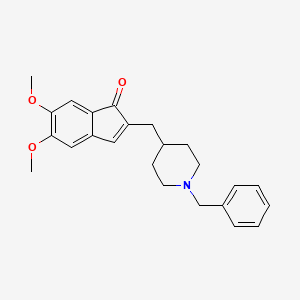

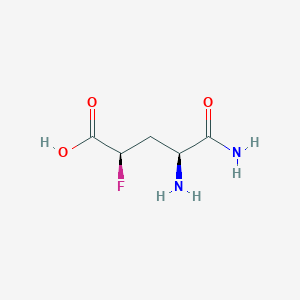
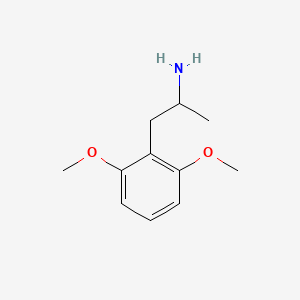
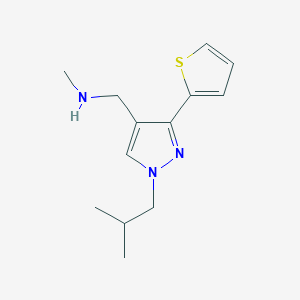
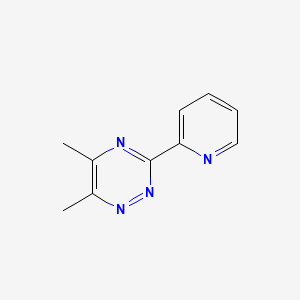
![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)
![2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B13426662.png)
![1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
![Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13426687.png)
